1-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol
CAS No.: 338421-87-7
Cat. No.: VC7527393
Molecular Formula: C19H23FN2OS
Molecular Weight: 346.46
* For research use only. Not for human or veterinary use.
![1-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol - 338421-87-7](/images/structure/VC7527393.png)
Specification
CAS No. | 338421-87-7 |
---|---|
Molecular Formula | C19H23FN2OS |
Molecular Weight | 346.46 |
IUPAC Name | 1-[4-(2-fluorophenyl)piperazin-1-yl]-3-phenylsulfanylpropan-2-ol |
Standard InChI | InChI=1S/C19H23FN2OS/c20-18-8-4-5-9-19(18)22-12-10-21(11-13-22)14-16(23)15-24-17-6-2-1-3-7-17/h1-9,16,23H,10-15H2 |
Standard InChI Key | ORSPMHYRJHOPCP-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC(CSC2=CC=CC=C2)O)C3=CC=CC=C3F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The systematic IUPAC name of the compound, 1-[4-(2-fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol, reflects its three key structural components:
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A piperazine ring substituted at the 4-position with a 2-fluorophenyl group.
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A propanol backbone (2-propanol) attached to the piperazine nitrogen.
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A phenylsulfanyl group () at the 3-position of the propanol chain .
The molecular formula was confirmed through high-resolution mass spectrometry , with the fluorine atom contributing to its electronic properties and the sulfanyl group enhancing lipophilicity.
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 338421-87-7 | |
Molecular Formula | ||
Molar Mass | 346.46 g/mol | |
Synonyms | 4-(2-Fluorophenyl)-α-[(phenylthio)methyl]-1-piperazineethanol |
Structural Analysis
The compound’s 3D conformation features:
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Piperazine ring puckering that influences receptor-binding interactions.
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Fluorine’s electronegativity () creating a dipole moment at the 2-fluorophenyl group .
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Sulfur’s polarizability () in the phenylsulfanyl moiety, enhancing hydrophobic interactions .
The (octanol-water partition coefficient) is estimated at 2.8–3.5 based on fragment contribution methods , indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocols for this compound are publicly disclosed, analogous piperazine derivatives are typically synthesized through:
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Nucleophilic substitution reactions between chloro- or fluorobenzene derivatives and piperazine .
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Thioether formation via reaction of thiophenol with propanol halides under basic conditions .
A patented method for structurally similar compounds (WO2017137048A1) employs transition metal-free conditions using:
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2-fluorochlorobenzene as the electrophile
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Piperazine as the nucleophile
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Potassium tert-butoxide () as the base in tetrahydrofuran (THF) .
Reaction Scheme:
Industrial Production
Commercial suppliers including MolCore and RRKChem manufacture the compound at ≥98% purity, as verified by HPLC. Scale-up challenges include:
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Regioselectivity control during piperazine substitution.
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Sulfur oxidation prevention through inert atmosphere processing .
Physicochemical Properties
Thermal and Spectral Characteristics
Experimental data from suppliers indicates:
Solubility and Stability
Solvent | Solubility (mg/mL) | Condition |
---|---|---|
Water | <0.1 | 25°C, pH 7.4 |
Ethanol | 12.8 | 25°C |
DMSO | 34.2 | 25°C |
The compound exhibits pH-dependent stability:
Research and Industrial Applications
Drug Discovery
Used as:
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Dopamine receptor modulator scaffold in CNS drug development
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Protein kinase inhibitor precursor due to sulfanyl-electron deficiency
Material Science
Potential applications in:
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Conductive polymers via sulfur-mediated charge transfer
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Metal-organic frameworks (MOFs) as a linker molecule
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